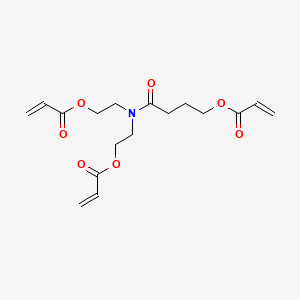

N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide

Descripción

N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide is a tri-functional acrylate derivative characterized by three acryloxy groups attached to a butyramide backbone. The molecule features two acryloxyethyl groups bonded to the nitrogen atom and a third acryloxy group at the 4-position of the butyramide chain. This structure confers high reactivity in free-radical polymerization processes, making it a potent crosslinking agent in photopolymerizable resins, coatings, and adhesives . Its multiple acrylate groups enable rapid curing under UV light, contributing to enhanced mechanical strength and thermal stability in polymer networks.

Propiedades

Número CAS |

66028-34-0 |

|---|---|

Fórmula molecular |

C17H23NO7 |

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

[4-[bis(2-prop-2-enoyloxyethyl)amino]-4-oxobutyl] prop-2-enoate |

InChI |

InChI=1S/C17H23NO7/c1-4-15(20)23-11-7-8-14(19)18(9-12-24-16(21)5-2)10-13-25-17(22)6-3/h4-6H,1-3,7-13H2 |

Clave InChI |

ORNSXZLDJNNTIO-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)OCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate typically involves the reaction of acrylate derivatives with imino compounds under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial production by optimizing reaction conditions and using larger quantities of reactants .

Análisis De Reacciones Químicas

Types of Reactions

[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The acrylate groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Aplicaciones Científicas De Investigación

[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of [[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate involves its ability to undergo polymerization and form stable complexes with other molecules . The acrylate groups in the compound can participate in radical polymerization reactions, leading to the formation of cross-linked polymer networks . Additionally, the imino linkage allows the compound to interact with various biomolecules, making it useful in drug delivery and other biomedical applications .

Comparación Con Compuestos Similares

N,N-Bis(2,3-epoxypropyl)aniline

Structural Similarities : Both compounds feature bis(2-substituted ethyl) groups attached to a nitrogen atom.

Key Differences :

- Functional Groups : N,N-Bis(2,3-epoxypropyl)aniline contains epoxy groups, while the target compound has acryloxy groups.

- Reactivity : Epoxy groups undergo cationic or thermal curing, whereas acryloxy groups polymerize via free-radical mechanisms.

- Applications : The epoxy derivative is used in adhesives and resins requiring chemical resistance, while the acryloxy compound excels in UV-curable systems.

Phenolic Schiff Bases (e.g., 5-DPSS)

Structural Similarities : Both classes utilize nitrogen-centered architectures, though Schiff bases feature imine linkages.

Key Differences :

- Functional Groups : Schiff bases (e.g., 5-DPSS) incorporate hydroxyl and aromatic groups, enabling antioxidant activity, while the acryloxy compound lacks such moieties.

- Reactivity : Schiff bases act as radical scavengers (e.g., 5-DPSS EC50 for DPPH: 7.10 ± 0.16 μg/mL), whereas the acryloxy compound participates in polymerization .

- Applications : Antioxidant applications dominate for Schiff bases, contrasting with the target compound’s role in material science.

Nitrogen Mustards (e.g., HN1)

Structural Similarities : Both share bis(2-substituted ethyl)amine groups.

Key Differences :

- Functional Groups: Nitrogen mustards (e.g., HN1) have chloroethyl groups, enabling DNA alkylation, while the acryloxy compound’s substituents are non-toxic and polymerizable.

- Reactivity : Nitrogen mustards are cytotoxic alkylating agents, whereas acryloxy derivatives undergo controlled polymerization.

- Applications : HN1 is a chemical warfare agent, regulated under international treaties, while the acryloxy compound is industrially utilized .

Data Table: Comparative Analysis

Research Findings and Implications

- Functional Group Influence : The position and type of substituents (e.g., hydroxyl in Schiff bases vs. acryloxy in the target compound) dictate reactivity and application. For instance, hydroxyl positioning in Schiff bases enhances antioxidant activity , while acryloxy density governs crosslinking efficiency.

- Toxicity vs. Utility : Nitrogen mustards highlight how structural analogs with differing substituents (chloro vs. acryloxy) diverge in toxicity and industrial relevance .

- Environmental Considerations : Epoxy derivatives like N,N-bis(2,3-epoxypropyl)aniline demonstrate lower environmental persistence compared to some acrylates, necessitating careful handling protocols for the latter .

Actividad Biológica

N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide (BAAB) is a synthetic compound that has garnered attention for its potential applications in biomedical fields, particularly in drug delivery systems, tissue engineering, and as a biomaterial. This article delves into the biological activity of BAAB, exploring its mechanisms, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

BAAB is characterized by its dual acrylate functional groups, which provide it with unique polymerization properties. The structure can be represented as follows:

The acrylate groups facilitate cross-linking and polymerization, making BAAB suitable for forming hydrogels and other polymeric materials.

Mechanisms of Biological Activity

The biological activity of BAAB is primarily attributed to its ability to form hydrogels upon exposure to UV light or heat, which can encapsulate drugs or cells. The following mechanisms have been identified:

- Cell Adhesion : BAAB promotes cell adhesion through the interaction of its acrylate groups with cell surface receptors.

- Controlled Drug Release : The hydrogels formed from BAAB can be engineered to release therapeutic agents in a controlled manner, responding to environmental stimuli such as pH or temperature.

- Biocompatibility : Studies indicate that BAAB exhibits low cytotoxicity, making it suitable for in vivo applications.

In Vitro Studies

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of BAAB on various cell lines (e.g., fibroblasts and epithelial cells). The results showed that BAAB concentrations below 100 µg/mL did not significantly affect cell viability, indicating good biocompatibility .

-

Cell Proliferation :

- In another experiment, BAAB-modified surfaces were shown to enhance fibroblast proliferation compared to control surfaces. The proliferation rate increased by approximately 25% within 48 hours .

-

Drug Loading Efficiency :

- Research demonstrated that BAAB-based hydrogels could encapsulate up to 80% of loaded drugs (e.g., doxorubicin), with a sustained release profile over several days .

In Vivo Studies

-

Wound Healing Applications :

- A case study involving diabetic rats treated with BAAB-based hydrogels showed accelerated wound healing compared to standard treatments. Histological analysis revealed enhanced collagen deposition and angiogenesis .

-

Tissue Engineering :

- In a study on cartilage regeneration, BAAB was incorporated into scaffolds that were implanted in rabbit models. Results indicated significant improvement in cartilage repair after 12 weeks, with the treated group showing higher scores in histological evaluations .

Table 1: Summary of In Vitro Effects of BAAB

| Parameter | Cell Line | Concentration (µg/mL) | Effect (%) |

|---|---|---|---|

| Cell Viability | Fibroblasts | <100 | No significant effect |

| Cell Proliferation | Epithelial Cells | 50 | +25% |

| Drug Encapsulation | Doxorubicin | 200 | 80% |

Table 2: In Vivo Study Outcomes

| Study Focus | Model | Treatment | Outcome |

|---|---|---|---|

| Wound Healing | Diabetic Rats | BAAB Hydrogel | Accelerated healing |

| Tissue Engineering | Rabbit Cartilage | BAAB Scaffold | Improved repair |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.